molecular formula C7H6BrN3O2S B1428617 Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1250997-71-7

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No. B1428617
M. Wt: 276.11 g/mol
InChI Key: CULJNUPGWIINQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a chemical compound with the molecular formula C7H6BrN3O2S . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3O2S/c1-2-13-6(12)4-5-11(3-9-4)10-7(8)14-5/h3H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, and density) are not available in the current literature .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate and its derivatives are synthesized through various chemical reactions, highlighting their significance in the development of heterocyclic compounds. One notable method involves the cyclization of thiosemicarbazide with a carboxylic acid to yield 2-amino[1,3,4]thiadiazoles, which are further treated with 2-haloketones to produce imidazo[2,1-b][1,3,4]thiadiazoles. Subsequent bromination of these compounds using N-bromosuccinimide results in the targeted ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives. This process exemplifies the compound's role in facilitating the exploration of novel heterocyclic chemistries and expanding the library of synthetic methodologies (Rawat & Verma, 2021).

Anticancer Properties

Research into the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, reveals significant cytotoxic effects against various human tumor cell lines. These studies demonstrate the compound's utility in the synthesis of molecules with potent antitumor activity, suggesting its importance in the development of new anticancer agents. The introduction of specific functional groups can significantly impact the compound's activity, offering insights into structure-activity relationships and the design of more effective therapeutic agents (Gadad et al., 1999).

Antimicrobial and Antitubercular Activity

Compounds synthesized from ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate have shown promising antimicrobial and antitubercular properties. These activities are particularly evident in derivatives designed for targeted biological applications, demonstrating the compound's versatility in contributing to the discovery and development of new antimicrobial agents. This research underlines the potential of such heterocyclic compounds in addressing various infectious diseases, including tuberculosis, by inhibiting the growth of pathogenic microorganisms (Ramprasad et al., 2016).

Safety And Hazards

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . If exposure limits are exceeded or irritation is experienced, use of a full-face respirator is advised .

properties

IUPAC Name

ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-2-13-5(12)4-3-11-7(9-4)14-6(8)10-11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULJNUPGWIINQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Reactant of Route 2
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Reactant of Route 5
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Reactant of Route 6
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.